KH7 vs. Pan-AC Inhibitors: Quantified Target Selectivity for sAC over tmAC
KH7 demonstrates high selectivity for soluble adenylyl cyclase (sAC) over transmembrane adenylyl cyclases (tmACs), a key differentiator from pan-AC inhibitors. In cellular assays, KH7 inhibits sAC-dependent cAMP accumulation with an IC50 between 3 and 10 µM. In stark contrast, it remains inert towards tmACs in vitro and in whole cells at concentrations up to 300 µM . This establishes a functional selectivity window exceeding 30-fold for sAC inhibition.
| Evidence Dimension | Target Selectivity (Inhibitory Concentration) |
|---|---|
| Target Compound Data | IC50 = 3-10 µM for sAC; No inhibition of tmACs up to 300 µM |
| Comparator Or Baseline | Transmembrane adenylyl cyclases (tmACs) (e.g., as measured in cellular assays) |
| Quantified Difference | Selectivity window for sAC over tmAC is >30-fold (calculated as 300 µM / 10 µM) |
| Conditions | In vitro enzyme assays and whole-cell cAMP accumulation assays using recombinant purified human sACt protein and heterologously expressed sACt. |
Why This Matters
This selectivity window ensures that observed cAMP-dependent effects can be confidently attributed to sAC rather than tmACs, a distinction impossible with non-selective inhibitors, thereby justifying the selection of KH7 for pathway-specific studies.
